5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine
Description
5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C7H9N3O. It is characterized by a fused pyrano-pyrimidine ring system, which imparts unique chemical and biological properties to the compound .
Properties
IUPAC Name |
7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-7-5-3-11-2-1-6(5)9-4-10-7/h4H,1-3H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKGQDIIBVFKPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrimidine derivatives with suitable aldehydes or ketones under acidic or basic conditions . The reaction conditions often include refluxing in solvents like ethanol or methanol, with catalysts such as p-toluenesulfonic acid or sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods emphasize cost-effectiveness, yield optimization, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions with halogenated derivatives can introduce various functional groups at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated derivatives, amines, thiols.
Major Products Formed
The major products formed from these reactions include pyrimidine-4,6-dione derivatives, dihydro derivatives, and various substituted pyrimidines .
Scientific Research Applications
Anticancer Activity
Research has indicated that 5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine may possess anticancer properties. Preliminary studies suggest that it can inhibit specific cellular pathways involved in tumor growth. The compound's ability to interact with biological targets associated with cancer progression makes it a candidate for further investigation as an anticancer agent.
Antimicrobial Properties
In addition to its anticancer potential, this compound has been explored for its antimicrobial activity. Its unique chemical structure may allow it to disrupt microbial cell functions, presenting opportunities for developing new antibiotics or antifungal agents.
Modulation of Glucose Uptake
Recent studies have focused on the role of this compound in modulating glucose uptake in cells. Given the importance of glucose metabolism in cancer and metabolic diseases, compounds that can inhibit glucose transporters (GLUTs) are of significant interest. This compound's structural characteristics may facilitate its development as an inhibitor targeting GLUT1 and GLUT3 transporters .
Synthetic Pathways
Several synthetic routes have been proposed for the preparation of this compound derivatives. These methods aim to enhance yield and purity while allowing for modifications that could improve biological activity. The synthesis often involves reactions that exploit the reactivity of the amine group and the aromatic nature of the pyrimidine ring.
Biological Interaction Studies
Understanding the mechanism of action is crucial for optimizing the therapeutic potential of this compound. Interaction studies using techniques like molecular docking and binding affinity assessments have been conducted to identify its targets within biological systems. These studies are essential for elucidating how this compound exerts its effects at the cellular level.
Mechanism of Action
The mechanism of action of 5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and tyrosine kinases.
Pathways Involved: It modulates signaling pathways like the cell cycle and apoptosis pathways, leading to the inhibition of cancer cell growth and induction of cell death.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Pyrido[2,3-d]pyrimidin-7(8H)-ones
Uniqueness
5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine is unique due to its fused pyrano-pyrimidine ring system, which imparts distinct chemical reactivity and biological activity compared to other similar compounds . Its ability to modulate multiple molecular targets and pathways makes it a versatile compound in scientific research and potential therapeutic applications .
Biological Activity
5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine is a fused pyrimidine compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the p97 ATPase complex. This article explores the compound's biological activity through various studies and findings.
Chemical Structure and Synthesis
This compound consists of a pyrimidine ring fused to a pyran ring. The compound can be synthesized through various methods, including one-pot reactions that yield multiple derivatives with varying substituents. These synthetic pathways often involve the use of hybrid catalysts to enhance yield and selectivity in producing the desired heterocycles .
Inhibition of p97 ATPase Complex
One of the most significant biological activities of this compound is its role as an inhibitor of the p97 ATPase complex. This complex is crucial for various cellular processes, including protein degradation and cell cycle regulation. Inhibition of p97 has been linked to potential therapeutic effects in cancer treatment .
The compound has shown effectiveness in diminishing neoplastic tendencies in cells by inhibiting ATPase activity. This inhibition can lead to apoptosis in cancer cells by disrupting their protein homeostasis and promoting cell cycle arrest .
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have demonstrated that certain substituted pyrimidines show significant antiproliferative effects on tumor cells at low concentrations. The mechanism appears to involve DNA alkylation and disruption of the cell cycle, similar to known chemotherapeutic agents like 5-fluorouracil .
In vitro studies have reported that specific derivatives can inhibit HeLa cells (human cervical cancer cells) effectively at concentrations lower than 10 μM . The structure-activity relationship suggests that modifications to the halogen substituents enhance biological activity.
Table: Summary of Biological Assays
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
